REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]1[C:9]([CH2:10][NH:11][CH3:12])=[CH:8][C:7]([O:13][CH3:14])=[C:6]([O:15][CH3:16])[CH:5]=1.[OH-].[Na+]>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC.C1C=CC=CC=1>[ClH:2].[CH3:16][O:15][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][C:7]=1[O:13][CH3:14])[CH2:10][N:11]([CH3:12])[CH2:3]2 |f:0.1,2.3,4.5,7.8|
|
Name
|
N-(6-chloromethyl-3,4-dimethoxybenzyl)-methylamine hydrochloride
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=CC(=C(C=C1CNC)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of 2 minutes
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
the organic layer of the reaction solution was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, and then dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure, and 50 ml of 6N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
The mixture was again evaporated under reduced pressure to dryness
|
Type
|
WASH
|
Details
|
The crystalline residue was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain 12.65 g (yield: 51.2%) of the
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC=1C=C2CN(CC2=CC1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 7.8% | |
YIELD: CALCULATEDPERCENTYIELD | 7.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |